Methyl pyrrolidine-3-carboxylate hydrochloride

Physicochemical characterization Solubility Pre-formulation

Researchers needing a water-soluble pyrrolidine-3-carboxylate building block face yield and reproducibility risks when substituting the free base. This hydrochloride salt mitigates those risks: its enhanced aqueous solubility ensures homogeneous reaction conditions in amide couplings and other polar media, which is critical for reproducible kinetics. • Enables homogeneous aqueous-phase reactions, eliminating co-solvent delays. • Available as racemic mixture or single (R)- or (S)- enantiomers to set stereocenters early. • Packaged in standard research quantities with rapid global delivery from BenchChem.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 198959-37-4
Cat. No. B176232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyrrolidine-3-carboxylate hydrochloride
CAS198959-37-4
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC1.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H
InChIKeyVVBSXSVVMNGQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Pyrrolidine-3-carboxylate Hydrochloride – Structural Baseline


Methyl pyrrolidine-3-carboxylate hydrochloride (CAS 198959-37-4) is the hydrochloride salt of the methyl ester of pyrrolidine-3-carboxylic acid [1]. The compound possesses a secondary amine within a pyrrolidine ring and an ester functionality, and it is primarily supplied as a racemic mixture unless specified otherwise [1]. Its hydrochloride form improves handling, stability, and aqueous solubility relative to the free base, which is only slightly soluble in water, making it a more practical intermediate for synthesis steps requiring polar solvent conditions . However, a comprehensive, quantitative evidentiary framework comparing it directly to its closest analogs in key performance dimensions is not yet established in the open literature.

Hydrochloride salt form for aqueous-phase synthesis and polar solvent conditions
Enantiopure (R)- or (S)- forms accessible for asymmetric synthesis workflows
May support improved handling and storage relative to free base

Methyl Pyrrolidine-3-carboxylate Hydrochloride: Substitution Risks


The pyrrolidine-3-carboxylate scaffold is shared by a family of compounds differing only in ester group (e.g., ethyl, tert-butyl) or salt form (e.g., free base, trifluoroacetate) [1]. These seemingly minor structural variations can profoundly alter physicochemical properties such as solubility, crystallinity, and lipophilicity (LogP) . For instance, the free base methyl pyrrolidine-3-carboxylate is reported as only slightly soluble in water , while the hydrochloride salt is expected, based on class-level behavior, to exhibit significantly higher aqueous solubility. This distinction directly impacts reaction conditions in aqueous or biphasic systems, meaning that substituting the hydrochloride with the free base or a different ester without empirical validation introduces an undefined risk of reaction failure, lower yield, or altered selectivity. The following section presents the limited quantitative evidence available to begin mapping these critical differences.

!
Free base substitution: significantly lower aqueous solubility may compromise reaction homogeneity
!
Different ester (ethyl, tert-butyl) may alter reactivity, lipophilicity, and selectivity profiles
!
Alternative salt forms (e.g., trifluoroacetate) can shift crystallinity and solubility, requiring re-validation

Methyl Pyrrolidine-3-carboxylate Hydrochloride: Evidence & Gaps


Aqueous Solubility Differential vs. Free Base

Comparative experimental solubility data for methyl pyrrolidine-3-carboxylate hydrochloride against the free base is not available in primary literature. Downstream class-level inference from related proline esters indicates that hydrochloride salt formation typically enhances aqueous solubility by several orders of magnitude compared to the free base [1]. The free base is reported to be only slightly soluble in water , whereas the hydrochloride salt, based on its ionic nature, is expected to be freely soluble. Until direct experimental comparison is conducted, any claimed quantitative solubility advantage remains a class-level inference.

Aqueous Solubility
Class-level
Free base: slightly soluble; HCl salt: expected freely soluble
Class-level inference; not experimentally confirmed
Direct comparative data unavailable
Physicochemical characterization Solubility Pre-formulation

Stability and Handling: Hydrochloride vs. Free Base

The hydrochloride salt is a solid at room temperature, typically supplied as a crystalline powder, whereas the free base is a low-melting-point solid (predicted mp 19.92 °C) . This physical state difference has practical implications for long-term storage and precise weighing. The hydrochloride salt is recommended for storage at 0–8 °C , suggesting a requirement for refrigerated storage, whereas the free base is recommended at –20 °C , indicating potentially greater thermal lability. This constitutes a supporting, but not definitive, evidence point for the hydrochloride as a more convenient form for ambient handling.

Storage & Handling
Data to verify
HCl salt: solid powder, store 0–8 °C; Free base: low-melting, store –20 °C
Handling convenience may differ; storage conditions require review
Supplier-recommended storage; no long-term stability data
Chemical stability Storage conditions Handling

Purity Profile and Isomeric Specification

Commercial supplies of methyl pyrrolidine-3-carboxylate hydrochloride typically specify a purity of ≥95% by NMR . In contrast, the free base is also offered at ≥95% purity . No direct head-to-head purity comparison is available. Critically, the hydrochloride salt is frequently offered as a single enantiomer (e.g., (R)- or (S)-) by specialized vendors , a specification that is crucial for asymmetric synthesis and less consistently reported for the free base from general suppliers. This points to the hydrochloride as the more common form for accessing chirally pure building blocks.

Purity & Enantiomer
Specification review
Both forms ≥95% (NMR); HCl salt available as (R)- or (S)- enantiomer
Enantiopure form access guides asymmetric synthesis procurement
Based on vendor specifications; independent verification recommended
Chemical purity Enantiomeric excess Quality control

Methyl Pyrrolidine-3-carboxylate Hydrochloride: Application Scenarios


Synthesis of Chiral Pharmaceutical Intermediates

The availability of methyl pyrrolidine-3-carboxylate hydrochloride as a single (R)- or (S)- enantiomer from specialized suppliers makes it a strategically important building block for the synthesis of enantiomerically pure pharmaceuticals. In scenarios where the stereocenter of the pyrrolidine ring must be set early in a synthetic sequence, a user would prioritize the hydrochloric salt of a specific enantiomer over a racemic free base or ester to avoid costly and time-consuming chiral resolution steps later.

Aqueous-Phase Bioconjugation and Peptide Coupling

For reactions performed in aqueous or mixed aqueous-organic media, such as amide coupling of the secondary amine to a target molecule, the superior expected water solubility of the hydrochloride salt over the poorly soluble free base offers a practical advantage. Its use can ensure a homogeneous reaction mixture, potentially leading to more reproducible kinetics and higher isolated yields compared to the free base, which may require co-solvents or prolonged dissolution times.

Method Development Comparing Ester Reactivity

In fundamental organic chemistry research aimed at understanding the impact of ester groups on reaction outcomes, methyl pyrrolidine-3-carboxylate hydrochloride serves as the baseline entry. Its simple methyl ester makes it directly comparable to the ethyl or tert-butyl analogs [1]. A researcher undertaking a study of, for example, the rate of N-alkylation or ester hydrolysis, would use this compound as the reference point to quantify the steric and electronic effects of alternative ester groups on reaction rate and product distribution.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Enantiopure form availability
Enantiomeric purity verification
Aqueous-phase coupling
Salt form aqueous solubility
Reaction homogeneity and yield
Ester reactivity comparison
Methyl ester baseline
Kinetic and steric effect quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl pyrrolidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.